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Introduction
Finerenone (BAY 94-8862) is a potent and selective non-steroidal mineralocorticoid receptor

(MR) antagonist.[1] Its unique dihydronaphthyridine core structure sets it apart from traditional

steroidal MR antagonists like spironolactone and eplerenone.[2] Finerenone is approved for

the treatment of chronic kidney disease associated with type 2 diabetes, where it reduces the

risk of end-stage renal disease, cardiovascular events, and hospitalization for heart failure.[3]

Its therapeutic effects are attributed to the blockade of MR-mediated sodium reabsorption and

overactivation, which mitigates inflammation and fibrosis.[2][3]

These application notes provide detailed protocols for the laboratory synthesis of Finerenone
via two established routes: a racemic synthesis followed by chiral resolution and an

enantioselective synthesis. Additionally, information on the synthesis of related analogues and

their structure-activity relationships is presented to guide further drug discovery efforts.

Signaling Pathway of Finerenone
Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor. In

pathological conditions, overactivation of the MR by aldosterone leads to the transcription of

genes that promote inflammation and fibrosis. Finerenone, by binding to the MR, prevents the

recruitment of coactivators and subsequent gene transcription, thereby reducing these

detrimental effects.
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Caption: Finerenone's Mechanism of Action.

Experimental Protocols
Two primary synthetic routes for Finerenone are detailed below.

Route 1: Racemic Synthesis followed by Chiral
Resolution
This route involves the construction of the dihydronaphthyridine core via a Hantzsch-type

reaction, followed by separation of the desired (S)-enantiomer.
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Caption: Racemic Synthesis and Resolution Workflow.
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Step 1: Knoevenagel Condensation A mixture of 4-cyano-2-methoxybenzaldehyde and

acetoacetamide is subjected to a Knoevenagel condensation to yield an enone intermediate.[3]

Step 2: Hantzsch Dihydropyridine Synthesis and Cyclization The enone from Step 1 is reacted

with a suitable aminocrotonate equivalent in a Hantzsch-type reaction to form the

dihydronaphthyridine core.[4] This is often followed by cyclization and modification steps to

yield racemic Finerenone.

Step 3: Chiral Resolution The racemic Finerenone is resolved using a chiral resolving agent,

such as a derivative of D-tartaric acid (e.g., Di-p-toluoyl-D-tartaric acid).[3] The diastereomeric

salts are then separated by fractional crystallization. The less soluble diastereomeric salt is

isolated, and the desired (S)-enantiomer is liberated by treatment with a base. One study found

that Di-o-toluoyl-d-tartaric acid (D-DOTA) was a highly effective resolving agent.[5]

Purification and Characterization: The final product, (S)-Finerenone, is purified by

recrystallization.[6] The structure and purity are confirmed by techniques such as 1H NMR, 13C

NMR, HRMS, and chiral HPLC.[7][8]

Route 2: Enantioselective Synthesis
This more direct route establishes the desired stereochemistry early in the synthesis, avoiding

a resolution step. A key feature is an asymmetric transfer hydrogenation.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/344139615_Enantioselective_Total_Synthesis_of_--Finerenone_Using_Asymmetric_Transfer_Hydrogenation
https://www.organic-chemistry.org/namedreactions/hantzsch-dihydropyridine-synthesis.shtm
https://www.benchchem.com/product/b607456?utm_src=pdf-body
https://www.benchchem.com/product/b607456?utm_src=pdf-body
https://www.researchgate.net/publication/344139615_Enantioselective_Total_Synthesis_of_--Finerenone_Using_Asymmetric_Transfer_Hydrogenation
https://acs.figshare.com/articles/journal_contribution/Study_on_the_Resolution_Effect_of_Chiral_Separation_of_Finerenone_Using_Different_d_Tartaric_Acid_Derivatives/29073619
https://www.benchchem.com/product/b607456?utm_src=pdf-body
https://patents.google.com/patent/WO2023223188A1/en
http://www.cjph.com.cn/EN/10.16522/j.cnki.cjph.2024.11.007
http://www.orientjchem.org/vol41no2/finerenone-api-estimation-using-rp-hplc-technique-and-lc-ms-characterization-of-its-degradation-products/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enantioselective Synthesis

Starting Materials

Formation of Naphthyridine Intermediate

Asymmetric Transfer Hydrogenation
(Chiral Phosphoric Acid Catalyst & Hantzsch Ester)

Final Modification Steps

(S)-Finerenone

Click to download full resolution via product page

Caption: Enantioselective Synthesis Workflow.

A 6-step enantioselective synthesis of (-)-Finerenone has been reported, featuring a partial

transfer hydrogenation of a naphthyridine intermediate.[1][9]

Key Step: Asymmetric Transfer Hydrogenation The naphthyridine precursor is subjected to an

asymmetric transfer hydrogenation using a chiral phosphoric acid catalyst (e.g., (R)-TRIP) and

a Hantzsch ester as the hydride source.[1][3] This reaction proceeds with high yield and

enantioselectivity. The reaction is complicated by the presence of two atropisomers of the

naphthyridine starting material that react at different rates and selectivities. However, at

elevated temperatures, a dynamic kinetic resolution occurs, allowing for a high yield of the

desired enantiomer.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b607456?utm_src=pdf-body-img
https://www.benchchem.com/product/b607456?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://pubmed.ncbi.nlm.nih.gov/32890415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://www.researchgate.net/publication/344139615_Enantioselective_Total_Synthesis_of_--Finerenone_Using_Asymmetric_Transfer_Hydrogenation
https://pmc.ncbi.nlm.nih.gov/articles/PMC7839499/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification and Characterization: Purification is typically achieved through column

chromatography and/or recrystallization.[10] Characterization is performed using standard

analytical techniques, including chiral HPLC to determine enantiomeric excess.[11]

Quantitative Data Summary

Step Route
Reagents/C
atalysts

Yield
Enantiomeri
c Excess
(ee)

Reference

Racemic

Finerenone

Synthesis

1
Multistep

from vanillin
3.76% N/A [12]

Chiral

Resolution

with di-p-

toluoyl-D-

tartaric acid

1

di-p-toluoyl-

D-tartaric

acid,

ethanol/water

~41% >99% [3]

Asymmetric

Transfer

Hydrogenatio

n

2

(R)-TRIP,

Hantzsch

ester,

Toluene, 100

°C, 24 h

82% 94:6 e.r. [1]

Finerenone Analogues: Structure-Activity
Relationship (SAR)
The development of Finerenone was the result of extensive chemical optimization of an initial

dihydropyridine hit.[13] The exploration of analogues has provided insights into the structure-

activity relationships governing the potency and selectivity of non-steroidal MR antagonists.
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Analogue/Related
Substance

Modification from
Finerenone

Biological
Activity/Significanc
e

Reference

4-(4-cyano-2-

methoxyphenyl)-6-

ethyl-2,8-dimethyl-5-

oxy-1,4,5,6-

tetrahydro-1,6-

naphthyridin-3-

carboxamide (Related

Substance A)

Ethyl group at the 6-

position and an oxo

group at the 5-

position.

A related substance

used for quality

control in Finerenone

synthesis.[7]

[7]

4-(4-cyano-2-

methoxyphenyl)-5-

ethoxy-2,8-dimethyl-

1,6-naphthyridine

(Related Substance

B)

Lacks the 3-

carboxamide group.

A related substance

used for quality

control.[7]

[7]

4-(4-aminocarbonyl-2-

methoxyphenyl)-5-

ethoxy-2,8-dimethyl-

1,4-dihydro-1,6-

naphthyridin-3-

carboxamide (Related

Substance D)

The cyano group on

the phenyl ring is

replaced by a

carboxamide group.

An impurity formed

during synthesis,

important for quality

control.[7]

[7]

Esaxerenone

A different non-

steroidal MRA with a

distinct chemical

scaffold.

Another clinically

approved non-

steroidal MRA,

providing a

benchmark for activity

and selectivity.[13]

[13]

Apararenone

A benzoxazinone-

derivative non-

steroidal MRA.

A highly selective,

long-acting MRA that

has been clinically

tested.[13]

[13]
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Note: The biological activity of many specific synthetic intermediates and impurities is not

extensively reported in the public domain, as their primary relevance is in the context of

process chemistry and quality control. The development of novel analogues with improved

properties is an active area of research in medicinal chemistry. The IC50 of Finerenone for the

mineralocorticoid receptor is reported to be 18 nM.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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